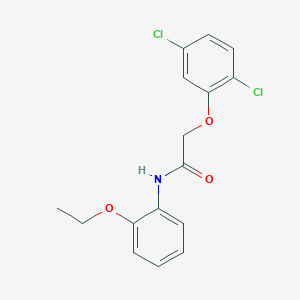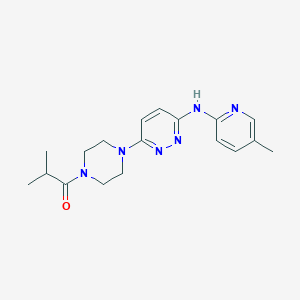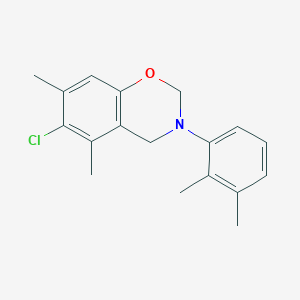
1-(ethylsulfonyl)-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals that involve piperidine derivatives, which are of significant interest due to their biological and chemical properties. This analysis draws upon studies that, while not directly focused on this exact compound, relate to closely related derivatives and provide insights into synthesis methods, structural characteristics, and potential chemical and physical properties.
Synthesis Analysis
Synthesis of piperidine derivatives typically involves multi-step chemical reactions starting from basic piperidine or piperidine carboxylate precursors. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation (Khalid, Rehman, & Abbasi, 2014). This method illustrates the complexity and variability in the synthesis of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using techniques such as IR, 1H-NMR, and EI-MS spectra. These analytical methods provide detailed insights into the molecular framework, functional groups, and overall structural integrity of the compounds. The structure-activity relationships (SAR) of these molecules often highlight the importance of specific substituents for biological activity and receptor binding (McCombie et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives engage in a range of chemical reactions, including acylation, sulfonation, and cycloaddition. These reactions are fundamental for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for further chemical transformations. For example, the cycloaddition reaction of tetrahydropyridines with organic azides produces sulfonamides, indicating the reactive versatility of the piperidine nucleus (Warren & Knaus, 1987).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and bioavailability, are crucial for their application in various fields. These properties are significantly influenced by the nature of substituents on the piperidine ring. For example, the introduction of sulfonyl groups can affect the compound's solubility and stability, which are essential factors for biological applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular structure. Piperidine derivatives have been shown to exhibit significant biological activities, such as enzyme inhibition and receptor antagonism, which are attributed to their unique chemical properties. The synthesis and evaluation of piperidine derivatives reveal their potential as inhibitors for enzymes like acetylcholinesterase, highlighting their chemical reactivity and potential therapeutic applications (Sugimoto et al., 1990).
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
One notable application of compounds related to 1-(ethylsulfonyl)-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide is in the inhibition of acetylcholinesterase (AChE). For instance, certain piperidine derivatives have demonstrated potent anti-AChE activity. The introduction of bulky moieties and specific groups in these compounds significantly enhances their activity, making them potential candidates for the treatment of conditions like dementia (Sugimoto et al., 1990).
Chiral Separation Techniques
These compounds are also used in enantioseparation, a process vital in pharmaceutical research. Studies have explored the use of reversed phase and normal phase liquid chromatography for the simultaneous enantioseparation of specific piperidine derivatives and their intermediates, demonstrating the effectiveness of certain polysaccharide stationary phases (Zhou et al., 2010).
Mass Spectrometry Analysis
In mass spectrometry, these compounds are analyzed for their fragmentation patterns, which are crucial for understanding their structural properties and potential applications. Studies have detailed the amide bond cleavage and resultant gas-phase rearrangement in these compounds, providing insights into their chemical behavior (Qin, 2002).
Electrophoresis Applications
Capillary zone electrophoresis (CZE) is another area where these compounds find application. The separation of enantiomers of specific piperidine derivatives using CZE has been documented. This process is critical in the quality control of pharmaceuticals, ensuring the purity and efficacy of drugs (Zhou et al., 1997).
Molecular Docking and Inhibitor Design
Molecular docking studies involving piperidine derivatives are significant in drug design, particularly for inhibitors targeting enzymes like AChE and butyrylcholinesterase (BChE). Such research contributes to understanding how these compounds interact with biological targets, facilitating the development of new therapeutics (Khalid et al., 2014).
Co-Solvent in Li-ion Batteries
Interestingly, related compounds have also been used as co-solvents in Li-ion batteries. Their miscibility with carbonate solvents and effect on conductivity make them valuable in enhancing battery performance (Kim et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-1-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-12-8-11-16(13-20)18(21)19-17(14(2)3)15-9-6-5-7-10-15/h5-7,9-10,14,16-17H,4,8,11-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRAHMPATQEPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-(2-methyl-1-phenylpropyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)
![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)